6-(tert-Butyl)indolin-2-one
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Overview
Description
6-(tert-Butyl)indolin-2-one is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of a tert-butyl group to the indolin-2-one structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)indolin-2-one can be achieved through several methods. One common approach involves the radical coupling of indolin-2-ones with tert-butylhydroperoxy radicals, which affords 3-(tert-butylperoxy)indolin-2-one intermediates. These intermediates can be further transformed into indoline-2,3-diones under air . Another method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are used under reflux conditions in methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free routes and efficient catalysts is preferred to minimize environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indoline-2,3-diones.
Reduction: Reduction reactions can convert the compound into different indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: tert-Butylhydroperoxy radicals are used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens and nitro groups are used under acidic or basic conditions.
Major Products Formed
Oxidation: Indoline-2,3-diones.
Reduction: Various reduced indole derivatives.
Substitution: Substituted indole compounds with different functional groups.
Scientific Research Applications
6-(tert-Butyl)indolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its antiproliferative and apoptotic activities against cancer cells.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(tert-Butyl)indolin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-(tert-Butyl)indolin-2-one can be compared with other indole derivatives:
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
6-tert-butyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)9-5-4-8-6-11(14)13-10(8)7-9/h4-5,7H,6H2,1-3H3,(H,13,14) |
InChI Key |
HUVCAULALLVOHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(CC(=O)N2)C=C1 |
Origin of Product |
United States |
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